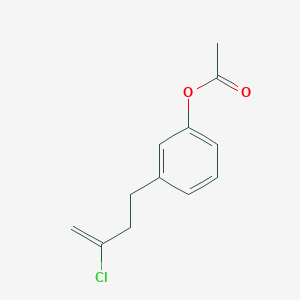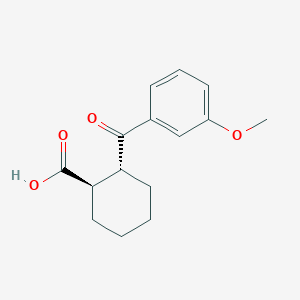
3-(4-Acetoxybenzoyl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, “Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate” was synthesized by acylation of acetoacetic ester with 4-acetoxybenzoyl chloride, followed by cleavage of aroylacetoacetic ester and hydrolysis of the protecting acetate group .Molecular Structure Analysis
The molecular structure of “4-acetoxybenzoyl chloride”, a related compound, has been analyzed. It has a molecular weight of 198.60 g/mol and contains 13 heavy atoms. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-acetoxybenzoyl chloride”, a related compound, have been analyzed. It has a molecular weight of 198.60 g/mol. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
One study discusses the synthesis of imidazo[1,2-a]pyridine derivatives, which, due to their structure, serve as efficient fluorescent probes for detecting mercury ions both in acetonitrile and in buffered aqueous solutions (Shao et al., 2011). This suggests potential for "3-(4-Acetoxybenzoyl)-2-chloropyridine" in environmental monitoring or analytical chemistry, where specific ion detection is required.
Synthesis and Antimicrobial Studies
Another area of research involves the synthesis of pyridine derivatives with potential antimicrobial applications. For example, Patel and Agravat (2007) synthesized benzothiazole and pyridine derivatives with significant antibacterial and antifungal activities, indicating a potential use for "this compound" in the development of new antimicrobial agents (Patel & Agravat, 2007).
Photocatalysis and Environmental Applications
Research on titanium dioxide-mediated photocatalysis of organic compounds, including chloropyridines, highlights the role of such reactions in environmental remediation and organic synthesis. This suggests a potential application for "this compound" in photocatalytic processes or as a precursor in organic synthesis, given its structural similarities to the compounds studied (Qamar et al., 2005).
Molecular Complexes and Coordination Chemistry
The formation of cyclopalladated complexes with aryl-2,1,3-benzothiadiazoles, including pyridine and chloro-coordinated compounds, suggests applications in materials science, such as in the development of new emitters for electronic or photonic devices. This research area might be relevant for "this compound" in forming metal-organic frameworks or complexes with unique photophysical properties (Mancilha et al., 2011).
Mechanism of Action
Target of Action
It is known that acetoxybenzoic acids and their derivatives, such as 3-(4-acetoxybenzoyl)-2-chloropyridine, have been synthesized and evaluated for their potential biological activities .
Mode of Action
It is known that acetoxybenzoic acids and their derivatives interact with their targets through the acetoxy group . The acetoxy group can undergo various reactions, leading to changes in the target molecules .
Biochemical Pathways
It is known that acetoxybenzoic acids and their derivatives can potentially affect various biochemical pathways due to their ability to interact with different targets .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by its physicochemical properties, such as solubility and lipophilicity .
Result of Action
It is known that acetoxybenzoic acids and their derivatives have been evaluated for their potential neuroprotective effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
3-(4-Acetoxybenzoyl)-2-chloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with bacterial ribosomes, where this compound binds to the receptor binding site, inhibiting protein synthesis in both Gram-positive and Gram-negative bacteria . This interaction highlights its potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular response to external stressors . Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it can modulate gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its biological activity over extended periods, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as anti-inflammatory and antibacterial properties . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into active metabolites . These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering the levels of key metabolites. The involvement of this compound in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can bind to intracellular proteins, facilitating its localization to specific cellular compartments . This targeted distribution ensures that this compound exerts its effects precisely where needed, enhancing its efficacy and minimizing off-target effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It is often directed to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization allows this compound to interact with key biomolecules within these organelles, modulating their activity and influencing cellular processes.
Properties
IUPAC Name |
[4-(2-chloropyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-11-6-4-10(5-7-11)13(18)12-3-2-8-16-14(12)15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVWYKCZYQXRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642178 |
Source


|
| Record name | 4-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-41-9 |
Source


|
| Record name | 4-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)
![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)
